

Comparative Reactivity Guide: Azocane-1-sulfonyl Chloride vs. Standard Sulfonylating Agents

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Compound of Interest

Compound Name: Azocane-1-sulfonyl chloride

CAS No.: 1042803-94-0

Cat. No.: B2578836

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Executive Summary

Azocane-1-sulfonyl chloride (CAS: 1445963-68-1) represents a specialized class of "medium-ring" sulfamoyl chlorides. Unlike the ubiquitous methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), which are primarily used as leaving group installers, **azocane-1-sulfonyl chloride** is employed to introduce the azocane-1-sulfonyl moiety—a lipophilic, metabolically stable pharmacophore.

This guide analyzes its reactivity profile, demonstrating that it exhibits attenuated electrophilicity compared to aryl/alkyl sulfonyl chlorides due to nitrogen lone-pair resonance. However, it possesses unique steric characteristics driven by the 8-membered ring's conformational strain, distinguishing it from 5- and 6-membered analogs (pyrrolidine/piperidine).

Chemical Profile & Structural Analysis[1][2]

The reactivity of **azocane-1-sulfonyl chloride** is governed by the interplay between the electronic donation of the nitrogen atom and the steric constraints of the cyclooctane-like ring.

Structural Drivers of Reactivity

- **Electronic Deactivation:** The nitrogen atom in the azocane ring donates electron density into the sulfonyl group (and -orbital resonance). This stabilizes the S-Cl bond, making the sulfur center less electrophilic than in MsCl or TsCl.
- **Medium-Ring Effects (I-Strain):** Unlike the rigid chair conformation of piperidine (6-membered), the azocane (8-membered) ring exists in a dynamic equilibrium of boat-chair conformations. The transannular interactions and bond-angle strain (I-strain) can accelerate the departure of the leaving group () relative to smaller rings to relieve steric congestion during the transition state.

Physicochemical Properties

Property	Azocane-1-sulfonyl Cl	Piperidine-1-sulfonyl Cl	Morpholine-4-sulfonyl Cl
Ring Size	8 (Medium)	6 (Small)	6 (Small)
Heteroatom	Nitrogen (Alkyl)	Nitrogen (Alkyl)	Nitrogen + Oxygen
Electronic Effect	Strong Donor (+M)	Strong Donor (+M)	Weak Donor (Inductive -I from O)
Predicted LogP	~2.0 (High Lipophilicity)	~1.3	~0.4
Reactivity Class	Moderate/Stable	Moderate/Stable	Reactive (among sulfamoyls)

Comparative Reactivity Analysis

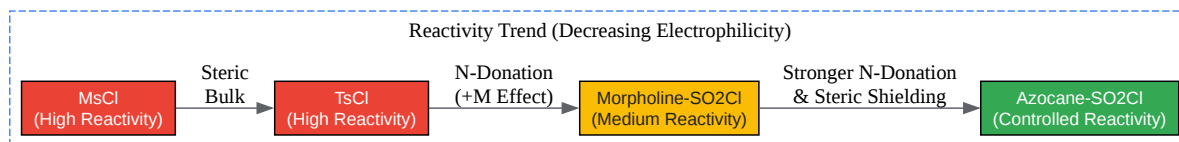
The following table contrasts **Azocane-1-sulfonyl chloride** with standard industry reagents.

Performance Matrix

Reagent	Reactivity	Hydrolytic Stability (t _{1/2} in H ₂ O)	Primary Application	Mechanism Note
Methanesulfonyl Chloride (MsCl)	High	Low (< 30 min)	Leaving group installation, Mesylation	Minimal steric hindrance; highly electrophilic.
p-Toluenesulfonyl Chloride (TsCl)	High	Moderate (Hours)	Protection, Tosylation	Inductive stabilization by aryl ring; susceptible to hydrolysis.
Morpholine-4-sulfonyl Chloride	Medium	High (Days)	Sulfonamide synthesis	Oxygen's -I effect reduces N-donation, increasing S-electrophilicity vs. alkyl amines.
Azocane-1-sulfonyl Chloride	Low-Moderate	Very High	Drug Scaffold Introduction	Strong N-donation stabilizes reagent; requires catalysis (DMAP) for efficient reaction.

Reactivity Landscape Diagram

The diagram below visualizes the reactivity hierarchy.^{[1][2]} Note that while **Azocane-1-sulfonyl chloride** is less reactive, this "latency" allows for higher selectivity in multifunctional substrates (e.g., reacting with primary amines over secondary alcohols).



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Caption: Hierarchy of sulfonylating agents based on electrophilicity of the sulfur center.

Experimental Protocols

Due to the attenuated reactivity of **azocane-1-sulfonyl chloride**, standard protocols used for MsCl must be modified. The use of a nucleophilic catalyst (DMAP) is mandatory to generate the reactive N-sulfonylpyridinium intermediate.

Optimized Sulfonylation Protocol

Objective: Synthesis of N-substituted azocane-1-sulfonamide from a primary amine.

Reagents:

- Substrate: Primary Amine (1.0 equiv)
- Reagent: **Azocane-1-sulfonyl chloride** (1.2 equiv)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
- Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)
- Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

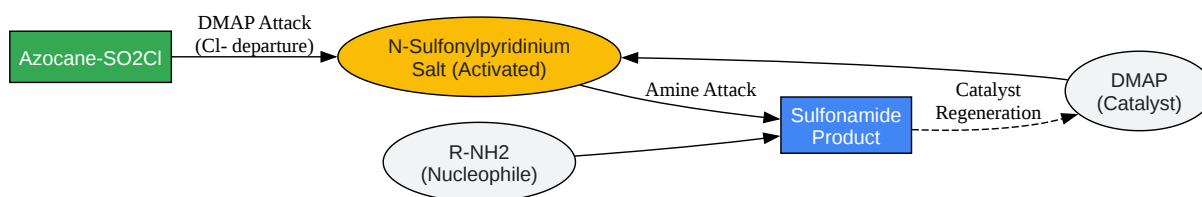
- Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

or Ar).

- Base Addition: Add TEA (2.0 mmol) and stir for 5 minutes at room temperature.
- Catalyst Addition: Add DMAP (0.1 mmol). Crucial Step: Without DMAP, reaction times with azocane-SO₂Cl may exceed 24 hours.
- Reagent Addition: Cool the mixture to 0°C. Add **Azocane-1-sulfonyl chloride** (1.2 mmol) dropwise (neat or dissolved in minimal DCM).
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.
 - Checkpoint: If reaction is sluggish, heat to reflux (40°C in DCM or 66°C in THF). The steric bulk of the 8-membered ring may require thermal activation.
- Workup: Quench with 1M HCl (to remove excess amine/DMAP). Extract with DCM. Wash organic layer with saturated and brine. Dry over

Mechanistic Pathway

The reaction proceeds via a nucleophilic catalysis cycle, distinct from the direct attack often seen with MsCl.



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Caption: DMAP-catalyzed nucleophilic substitution mechanism required for hindered sulfamoyl chlorides.

Applications in Drug Design[2][6][7][8][9][10]

Why choose **Azocane-1-sulfonyl chloride** over simpler analogs?

- **Lipophilicity Tuning:** The azocane ring adds significant lipophilicity (approx. +1.0 LogP vs morpholine). This is critical for CNS-targeted drugs requiring blood-brain barrier penetration.
- **Metabolic Stability:** The 8-membered ring is generally more resistant to oxidative metabolism (CYP450) than the electron-rich pyrrolidine or the ether-containing morpholine.
- **Novelty:** It provides a distinct IP (Intellectual Property) space compared to the crowded landscape of piperidine/morpholine sulfonamides.

References

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